

# Dosimetry and safety assessment of AT-035 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AT-035    |           |
| Cat. No.:            | B11931021 | Get Quote |

## **Application Note & Protocol: AT-035**

Topic: Preclinical Dosimetry and Safety Assessment of [177Lu]Lu-**AT-035** for Targeted Radionuclide Therapy

Abstract: This document provides a comprehensive overview and detailed protocols for the in vivo assessment of **AT-035**, a novel DOTA-conjugated peptide designed for targeted radionuclide therapy. Here, **AT-035** is labeled with Lutetium-177 ([177]Lu]Lu-**AT-035**) for therapeutic applications. The following sections outline the necessary experimental procedures for evaluating the biodistribution, dosimetry, pharmacokinetics, and safety profile of this investigational agent in a preclinical setting.

## Introduction

**AT-035** is a synthetic peptide antagonist designed to target the Fictional Receptor X (FRX), which is known to be overexpressed in various solid tumors, particularly pancreatic ductal adenocarcinoma. By chelating the therapeutic beta-emitter Lutetium-177 (<sup>177</sup>Lu), the resulting radiopharmaceutical, [<sup>177</sup>Lu]Lu-**AT-035**, is intended to deliver a cytotoxic radiation dose directly to tumor cells while minimizing exposure to healthy tissues. Accurate determination of the agent's biodistribution and resulting absorbed radiation doses (dosimetry) is critical for predicting its therapeutic efficacy and potential toxicity. This protocol outlines the essential steps for a comprehensive preclinical evaluation.



# Experimental Protocols Protocol: In Vivo Biodistribution Study

This protocol details the procedure for determining the tissue-level distribution of [177Lu]Lu-AT-035 in a tumor xenograft model.

Objective: To quantify the uptake and retention of [177Lu]Lu-AT-035 in tumors and major organs over time.

#### Materials:

- [177Lu]Lu-AT-035 (radiochemical purity >98%)
- Animal Model: Female athymic nude mice (6-8 weeks old) bearing subcutaneous BxPC-3 (FRX-positive) tumor xenografts.
- Saline solution (0.9% NaCl, sterile)
- Gamma counter (e.g., Wizard2, PerkinElmer)
- Anesthesia (e.g., Isoflurane)
- Calibrated dose of [177Lu]Lu-AT-035 (e.g., 1.0 MBq per animal)

#### Procedure:

- Animal Dosing: Administer 1.0 MBq (in 100 μL saline) of [177Lu]Lu-AT-035 via tail vein injection to cohorts of tumor-bearing mice (n=4 per time point).
- Time Points: Euthanize cohorts at predefined time points post-injection (p.i.), for example: 2, 24, 48, 96, and 168 hours.
- Tissue Collection: Immediately following euthanasia, dissect major organs and tissues (blood, tumor, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tail).
- Sample Measurement: Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter alongside standards prepared from the injectate.



 Data Calculation: Express the results as the percentage of the injected dose per gram of tissue (%ID/g).

## **Protocol: Dosimetry Estimation**

Objective: To calculate the estimated absorbed radiation dose in human organs based on preclinical biodistribution data.

#### Procedure:

- Time-Activity Curves: Plot the mean %ID/g for each organ against time. Fit the data to an appropriate function (e.g., bi-exponential decay) to create time-activity curves.
- Residence Time Calculation: Integrate the area under the time-activity curve for each organ
  from time zero to infinity to determine the total number of disintegrations per unit of
  administered activity (residence time).
- Dosimetry Software: Input the calculated residence times into a dosimetry software package, such as OLINDA/EXM 2.0.
- Dose Calculation: Use the software's standard human phantom models (e.g., adult female) to calculate the absorbed dose (in mGy/MBq) for each source organ and the total-body dose.

### **Protocol: Acute Toxicity Assessment**

Objective: To evaluate the short-term safety and tolerability of [177Lu]Lu-AT-035 at therapeutic dose levels.

#### Procedure:

- Dose Escalation: Administer escalating doses of [177Lu]Lu-**AT-035** (e.g., 20, 40, and 80 MBq) to healthy, non-tumor-bearing mice (n=5 per group, mixed gender). Include a vehicle control group.
- Clinical Monitoring: Monitor animals daily for 14 days post-administration. Record body weight, food/water intake, and any signs of clinical distress (e.g., altered posture, lethargy, ruffled fur).



- Hematology & Serum Chemistry: Collect blood samples via cardiac puncture at day 14 (terminal bleed). Perform a complete blood count (CBC) and analyze serum for key biomarkers of liver (ALT, AST) and kidney (BUN, Creatinine) function.
- Histopathology: Conduct a gross necropsy and collect major organs. Fix tissues in 10% neutral buffered formalin for subsequent histopathological examination.

### **Data Presentation**

Quantitative data from the described experiments should be summarized for clear interpretation and comparison.

Table 1: Biodistribution of [177Lu]Lu-AT-035 in BxPC-3 Tumor-Bearing Mice (%ID/g)

| Tissue  | 2 h p.i.   | 24 h p.i.     | 48 h p.i.  | 96 h p.i.     | 168 h p.i. |
|---------|------------|---------------|------------|---------------|------------|
| Blood   | 3.5 ± 0.4  | $0.8 \pm 0.1$ | 0.3 ± 0.1  | $0.1 \pm 0.0$ | < 0.1      |
| Tumor   | 12.1 ± 1.5 | 15.5 ± 2.1    | 14.2 ± 1.8 | 10.8 ± 1.3    | 7.5 ± 0.9  |
| Kidneys | 8.5 ± 1.1  | 4.2 ± 0.5     | 2.1 ± 0.3  | 0.9 ± 0.1     | 0.4 ± 0.1  |
| Liver   | 2.1 ± 0.3  | 1.5 ± 0.2     | 1.1 ± 0.2  | 0.7 ± 0.1     | 0.5 ± 0.1  |
| Spleen  | 0.9 ± 0.1  | 1.2 ± 0.2     | 1.0 ± 0.1  | 0.8 ± 0.1     | 0.6 ± 0.1  |
| Lungs   | 1.8 ± 0.2  | 0.5 ± 0.1     | 0.3 ± 0.1  | 0.1 ± 0.0     | < 0.1      |
| Bone    | 0.5 ± 0.1  | 0.7 ± 0.1     | 0.8 ± 0.1  | 0.9 ± 0.2     | 0.8 ± 0.1  |

Data presented as Mean ± Standard Deviation.

Table 2: Estimated Human Absorbed Doses for [177Lu]Lu-AT-035 (mGy/MBq)



| Organ              | Absorbed Dose (mGy/MBq) |
|--------------------|-------------------------|
| Kidneys            | 2.15                    |
| Liver              | 0.45                    |
| Spleen             | 0.33                    |
| Red Marrow         | 0.18                    |
| Lungs              | 0.15                    |
| Tumor (10g sphere) | 4.50                    |
| Total Body         | 0.12                    |

Calculations based on mouse biodistribution data using OLINDA/EXM 2.0 and the Adult Female phantom.

Table 3: Hematological Analysis 14 Days Post-Administration

| Parameter                  | Vehicle Control | 40 MBq Group | 80 MBq Group |
|----------------------------|-----------------|--------------|--------------|
| WBC (x10 <sup>9</sup> /L)  | 8.5 ± 1.2       | 6.1 ± 0.9*   | 4.2 ± 0.7**  |
| RBC (x10 <sup>12</sup> /L) | 9.8 ± 0.5       | 9.5 ± 0.6    | 9.2 ± 0.8    |
| Platelets (x10°/L)         | 1100 ± 150      | 850 ± 120*   | 620 ± 95**   |

<sup>\*</sup>Data presented as Mean ± SD. \*p<0.05, \*p<0.01 vs. Vehicle Control.

# **Visualizations: Workflows and Pathways**









Click to download full resolution via product page



• To cite this document: BenchChem. [Dosimetry and safety assessment of AT-035 in vivo]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11931021#dosimetry-and-safety-assessment-of-at-035-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com